4-(2-Aminoethyl)-3-methoxymethoxyphenol
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-(methoxymethoxy)phenol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-14-10-6-9(12)3-2-8(10)4-5-11/h2-3,6,12H,4-5,7,11H2,1H3 |
InChI Key |
OQTROYRREGMXPU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(2-Aminoethyl)-3-methoxymethoxyphenol
- Synonyms: 2-(4-Hydroxy-3-methoxyphenyl)ethylamine, 3-Methoxy-4-hydroxyphenethylamine
- CAS No.: 554-52-9
- Molecular Formula: C₉H₁₃NO₂·HCl
- Molecular Weight : 203.67 g/mol
Key Structural Features :
- A phenolic ring substituted with a methoxymethoxy (-OCH₂OCH₃) group at the 3-position and an aminoethyl (-CH₂CH₂NH₂) group at the 4-position.
- The hydrochloride salt form enhances stability and solubility in aqueous environments.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares this compound with three structurally related compounds:
Key Differences and Implications
Substituent Effects: Methoxymethoxy vs. Catechol: The methoxymethoxy group in the target compound reduces acidity compared to the dihydroxy (catechol) group in 4-(2-Aminoethyl)pyrocatechol hydrochloride. This difference impacts solubility and reactivity in polar solvents . Aminoethyl vs. Ethyl: The aminoethyl group introduces basicity and hydrogen-bonding capacity, distinguishing the target compound from the non-polar 4-Ethyl-2-methoxyphenol .
Biological and Chemical Reactivity: The aminoethyl group in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to phenethylamine derivatives. In contrast, 4-Ethyl-2-methoxyphenol lacks such reactive sites . The triazole derivatives discussed in , though structurally distinct, highlight how nitrogen-containing heterocycles (absent in the target compound) are often leveraged for antimicrobial or antitumor activity .
Safety Profiles: The target compound’s hazards (skin/eye irritation) are more pronounced than those of simpler phenolic derivatives like 4-Ethyl-2-methoxyphenol, likely due to its reactive aminoethyl group .
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